molecular formula C23H23ClN4O3S B2857382 2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 866864-21-3

2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No. B2857382
CAS RN: 866864-21-3
M. Wt: 470.97
InChI Key: AVCDLUZDYCKJRV-UHFFFAOYSA-N
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Description

2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H23ClN4O3S and its molecular weight is 470.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

The chemical compound has been involved in studies related to the synthesis of novel organic compounds with potential therapeutic applications. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been explored for their anti-inflammatory and analgesic properties. These studies highlight the compound's role as a precursor in the creation of a variety of heterocyclic compounds that exhibit significant COX-2 inhibition, analgesic, and anti-inflammatory activities, with some compounds demonstrating high inhibitory activity comparable to sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).

Antimicrobial and Anticancer Activity

Further research has focused on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings starting from 2-chloro-6-ethoxy-4-acetylpyridine. These compounds have shown promising antibacterial and antifungal activities, underscoring the therapeutic potential of such derivatives in combating microbial infections (Hossan et al., 2012).

Pharmacokinetics and Drug Metabolism

The compound has also been studied for its pharmacokinetic properties and disposition, particularly as an irreversible inactivator of the myeloperoxidase enzyme, with implications for cardiovascular disease treatment. The research emphasizes its favorable physicochemical properties, suggesting elimination via non-metabolic routes and renal excretion as a major clearance mechanism in humans, providing insight into its safety profile and therapeutic potential (Dong et al., 2016).

Enzyme Inhibition and Molecular Mechanisms

Investigations into the compound's role as an enzyme inhibitor have highlighted its impact on cytochrome P450 3A4 induction via activation of the human pregnane X receptor (PXR), offering insights into its biochemical interactions and potential effects on drug metabolism and disposition (Moscovitz et al., 2018).

properties

IUPAC Name

2-[[6-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O3S/c1-31-18-4-2-3-17(11-18)25-21(29)14-32-23-26-20-9-10-28(13-19(20)22(30)27-23)12-15-5-7-16(24)8-6-15/h2-8,11H,9-10,12-14H2,1H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCDLUZDYCKJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

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